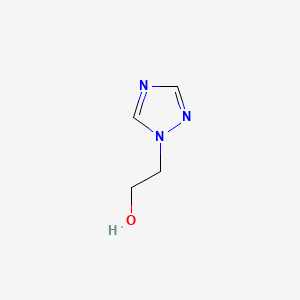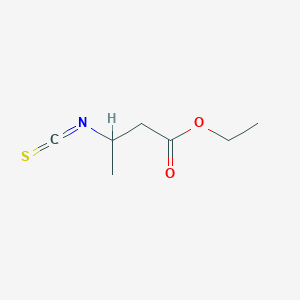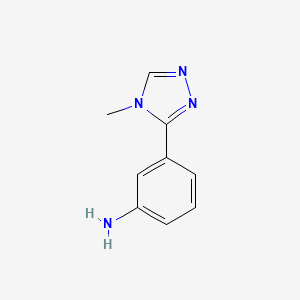
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Vue d'ensemble
Description
“3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C9H10N4. It has a molecular weight of 174.21 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .
Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group . The InChI key for this compound is YSSZZGGTNQQAPU-UHFFFAOYSA-N .Applications De Recherche Scientifique
1. Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results or Outcomes : The 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
2. Anticancer Agents
- Application Summary : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
3. Pharmacological Potentials
- Application Summary : Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
4. Material Sciences
- Application Summary : Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences .
- Methods of Application : The specific methods of application in material sciences would depend on the specific use case .
- Results or Outcomes : The outcomes would also depend on the specific use case .
5. Synthesis of s-Tetrazine Derivatives
- Application Summary : Triazole derivatives provide a very favorable pathway for the synthesis of s-tetrazine derivatives conjugated via a 1,4-phenylene linker with five-membered rings .
- Methods of Application : The synthesis involves various chemical reactions .
- Results or Outcomes : The final product is a s-tetrazine derivative .
6. Antimicrobial Activity
- Application Summary : Introduction of the phenyl group as a spacer on compound 4a exhibited significant antimicrobial activity .
- Methods of Application : The specific methods of application would depend on the specific use case .
- Results or Outcomes : The compound exhibited significant antimicrobial activity .
7. Synthesis of s-Tetrazine Derivatives
- Application Summary : Triazole derivatives provide a very favorable pathway for the synthesis of s-tetrazine derivatives conjugated via a 1,4-phenylene linker with five-membered rings .
- Methods of Application : The synthesis involves various chemical reactions .
- Results or Outcomes : The final product is a s-tetrazine derivative .
8. Antimicrobial Activity
- Application Summary : Introduction of the phenyl group as a spacer on compound 4a exhibited significant antimicrobial activity .
- Methods of Application : The specific methods of application would depend on the specific use case .
- Results or Outcomes : The compound exhibited significant antimicrobial activity .
9. Material Sciences
- Application Summary : Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences .
- Methods of Application : The specific methods of application in material sciences would depend on the specific use case .
- Results or Outcomes : The outcomes would also depend on the specific use case .
10. Pharmacological Potentials
- Application Summary : Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
11. Anticancer Agents
- Application Summary : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Propriétés
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZZGGTNQQAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344790 | |
| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |
CAS RN |
252928-74-8 | |
| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




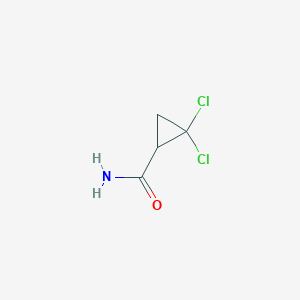
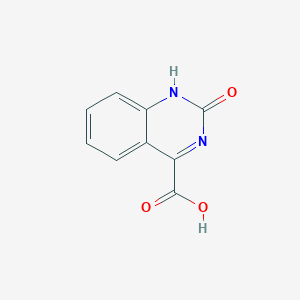
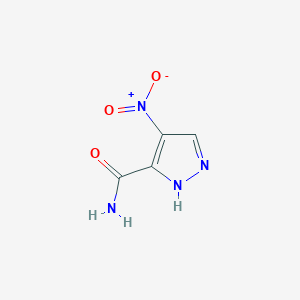

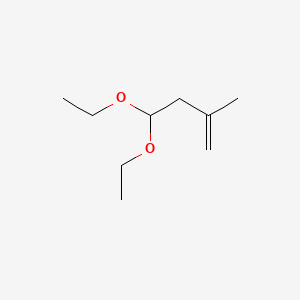
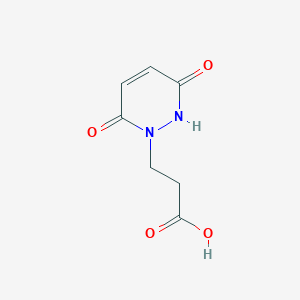
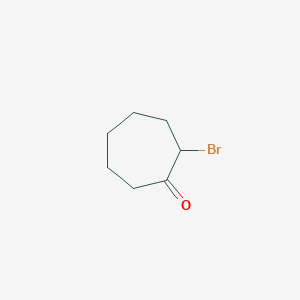


![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

